4-(Morpholinomethyl)phenylboronic acid
Overview
Description
4-(Morpholinomethyl)phenylboronic acid is an organoboron compound with the molecular formula C11H16BNO3. It is a boronic acid derivative that features a morpholinomethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction .
Mechanism of Action
Target of Action
The primary target of 4-(Morpholinomethyl)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
This compound interacts with its target through a process known as transmetalation . In this process, the organoboron compound (this compound) transfers a formally nucleophilic organic group from boron to palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound participates, affects the carbon–carbon bond formation pathway . The downstream effects of this pathway include the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound is relatively stable . Its bioavailability would be influenced by factors such as its solubility, absorption rate, distribution within the body, metabolism, and excretion, which are common factors affecting the pharmacokinetics of any compound.
Result of Action
The molecular effect of this compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of various organic compounds . On a cellular level, the effects would depend on the specific organic compounds produced and their interactions with cellular components.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholinomethyl)phenylboronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with morpholine. This reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Morpholinomethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, toluene) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Biaryl Compounds: Formed via Suzuki–Miyaura coupling.
Phenols: Resulting from oxidation of the boronic acid group.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
4-(Morpholinomethyl)phenylboronic acid has diverse applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of a morpholinomethyl group.
4-(Dimethylaminomethyl)phenylboronic acid: Contains a dimethylaminomethyl group, offering different electronic properties.
4-(Acetamidomethyl)phenylboronic acid: Features an acetamidomethyl group, which can influence its reactivity and applications.
Uniqueness
4-(Morpholinomethyl)phenylboronic acid is unique due to the presence of the morpholinomethyl group, which imparts distinct solubility and reactivity characteristics. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
IUPAC Name |
[4-(morpholin-4-ylmethyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-16-8-6-13/h1-4,14-15H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFDUULIDNELSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451314 | |
Record name | {4-[(Morpholin-4-yl)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
279262-23-6 | |
Record name | {4-[(Morpholin-4-yl)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80451314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Morpholinomethyl)phenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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